molecular formula C13H18N2O2 B1270722 (R)-1-Cbz-3-aminopiperidine CAS No. 1044560-96-4

(R)-1-Cbz-3-aminopiperidine

Cat. No.: B1270722
CAS No.: 1044560-96-4
M. Wt: 234.29 g/mol
InChI Key: PBFBPDLWODIXHK-GFCCVEGCSA-N
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Description

®-1-Cbz-3-aminopiperidine is a chiral piperidine derivative that features a benzyl carbamate (Cbz) protecting group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ®-1-Cbz-3-aminopiperidine typically involves several key steps:

Industrial Production Methods

The industrial production of ®-1-Cbz-3-aminopiperidine follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and continuous flow processes to ensure high yield and purity while minimizing energy consumption and waste.

Chemical Reactions Analysis

Types of Reactions

®-1-Cbz-3-aminopiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to remove the Cbz protecting group, yielding the free amine.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is often employed to remove the Cbz group.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: N-oxides of ®-1-Cbz-3-aminopiperidine.

    Reduction: ®-3-aminopiperidine.

    Substitution: Various substituted piperidines depending on the reagents used.

Scientific Research Applications

®-1-Cbz-3-aminopiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-Cbz-3-aminopiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in neurotransmitter metabolism, leading to altered neurotransmitter levels and subsequent physiological effects .

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Cbz-3-aminopiperidine: The enantiomer of ®-1-Cbz-3-aminopiperidine with similar chemical properties but different biological activity.

    ®-3-Boc-aminopiperidine: A similar compound with a different protecting group (Boc instead of Cbz).

    ®-3-aminopiperidine: The deprotected form of ®-1-Cbz-3-aminopiperidine.

Uniqueness

®-1-Cbz-3-aminopiperidine is unique due to its specific chiral configuration and the presence of the Cbz protecting group, which provides stability and selectivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of enantiomerically pure compounds and bioactive molecules .

Properties

IUPAC Name

benzyl (3R)-3-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFBPDLWODIXHK-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363799
Record name (R)-1-Cbz-3-aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044560-96-4
Record name (R)-1-Cbz-3-aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate (1 g, 2.99 mmol) was treated with Dioxane.HCl (30 mL) at 0° C. The reaction mixture was stirred at rt for 1 h. After completion of the reaction mixture, the solvent was removed under vacuo and the residue was dissolved in H2O (10 mL). The aqueous layer was treated with solid Na2CO3 until effervescence ceases and the solution was extracted with EtOAc (3×25 mL). The combined organic layer was dried over Na2SO4, concentrated to yield titled intermediate (700 mg, 92%), which was used in the next step without further purification. 1H NMR (400 MHz, DMSO-d6): δ 7.41-7.25 (m, 5H), 5.08 (s, 2H), 3.95-3.78 (m, 2H), 3.22 (bs, 2H), 2.82-2.75 (m, 1H), 2.61-2.45 (m, 2H), 1.82-1.78 (m, 1H), 1.69-1.59 (m, 1H), 1.40-1.33 (m, 1H), 1.22-1.10 (m, 1H). ES-MS: m/z [M+1]=235.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

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